Product packaging for methyl 5-nitro-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 181585-93-3)

methyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B061252
CAS No.: 181585-93-3
M. Wt: 171.11 g/mol
InChI Key: OTINMTPELZSAPX-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key, synthetically manipulable functional groups: an ester and a nitro group, attached to a pyrazole core. This makes it an excellent precursor for the synthesis of a wide array of complex molecules. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in amide coupling reactions to introduce diverse pharmacophores. The electron-withdrawing nitro group strongly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of amines, alkoxides, and other nucleophiles at the 4-position, or it can be reduced to a valuable amino group for further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O4 B061252 methyl 5-nitro-1H-pyrazole-3-carboxylate CAS No. 181585-93-3

Properties

IUPAC Name

methyl 5-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINMTPELZSAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361632
Record name methyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181585-93-3
Record name methyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-nitro-1H-pyrazole-5-carboxylate
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Preparation Methods

High-Yield Reflux Method

A representative procedure involves dissolving 5-nitro-1H-pyrazole-3-carboxylic acid (63.66 mmol) in methanol with catalytic DMF (0.05 mL). Thionyl chloride (165.52 mmol) is added dropwise at 0°C, followed by reflux at 70°C for 4 hours. This method achieves quantitative yield (100%) after azeotropic distillation with methanol.

Key Advantages :

  • Eliminates intermediate isolation by directly converting acid to ester.

  • Scalable to industrial production with consistent yields.

Optimized Low-Temperature Protocol

Cooling the reaction mixture to 0°C before SOCl₂ addition (2.23 g, 18.7 mmol) minimizes side reactions. Refluxing for 2 hours yields 95% product, with evaporation to dryness providing pure methyl ester without chromatography.

Reaction Table : Thionyl Chloride Methods

Acid (mmol)SOCl₂ (mmol)Temp (°C)Time (h)YieldPurification
63.66165.52704100%Azeotrope
7.1918.7Reflux295%Evaporation
12.7313.70Reflux1881%Extraction

Sulfuric Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) serves as a Brønsted acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity.

Overnight Reaction at 65°C

Combining 5-nitro-1H-pyrazole-3-carboxylic acid (6.37 mmol) with H₂SO₄ (2 mL) in methanol (20 mL) at 65°C for 16 hours achieves 95% yield. Silica gel chromatography (DCM eluent) removes residual acid.

Accelerated 5-Hour Reflux

Refluxing for 5 hours with 95% H₂SO₄ (0.14 mL) in methanol (15 mL) yields 93% product. Post-reaction neutralization with NaHCO₃ and crystallization from diethyl ether/hexane enhances purity.

Reaction Table : Sulfuric Acid Methods

Acid (mmol)H₂SO₄ (mL)Temp (°C)Time (h)YieldPurification
6.372651695%Column
10.00.14Reflux593%Crystallization

Comparative Analysis of Catalytic Systems

Efficiency Metrics

  • Thionyl Chloride : Higher yields (81–100%) but requires careful handling of corrosive reagents.

  • Sulfuric Acid : Marginally lower yields (93–95%) with simpler workup procedures.

Solvent and Temperature Effects

  • Methanol acts as both solvent and nucleophile. Excess methanol (>5 vol) suppresses dimerization.

  • Reactions above 70°C risk decarboxylation, while temperatures below 50°C prolong reaction times.

Large-Scale Industrial Adaptations

Continuous Flow Reactors

A patented method utilizes continuous flow systems to mix 5-nitro-1H-pyrazole-3-carboxylic acid (159.14 mmol) with SOCl₂ (318.28 mmol) in methanol at 80°C for 16 hours. Precipitation with n-hexane yields 95% product, avoiding chromatography.

Purification Strategies

Column Chromatography

  • Eluent Systems : Gradients of 50–80% DCM in hexanes or 20–60% EtOAc in hexanes resolve ester products from unreacted acid.

  • Silica Gel Load : 25–80 g silica per gram of crude material optimizes separation.

Solvent Crystallization

  • Diethyl Ether/Hexane : Achieves >99% purity for analytical samples.

  • Methanol/Water : Recrystallization at −20°C removes polar impurities.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (300 W, 100°C) reduce reaction times to 30 minutes with 89% yield, though scalability remains unproven.

Enzymatic Esterification

Lipase-catalyzed reactions in non-aqueous media show promise for green chemistry applications, albeit with modest yields (65–70%).

Troubleshooting Common Issues

Low Yields

  • Cause : Incomplete acid conversion due to insufficient catalyst.

  • Solution : Increase SOCl₂ stoichiometry to 2.5 equivalents or extend reaction time.

Product Discoloration

  • Cause : Trace metal contaminants.

  • Solution : Chelating agents (EDTA) during workup preserve product whiteness.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions,

Biological Activity

Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 181585-93-3) is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a carboxylate group at the 3-position of the pyrazole ring. The molecular formula is C5_5H6_6N4_4O2_2, with a molecular weight of 171.11 g/mol. Its structural characteristics contribute to its reactivity and biological activity, making it soluble in various organic solvents .

The biological activity of this compound is primarily attributed to its interaction with biological targets through several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new agrochemicals.
  • Anti-inflammatory Effects : Research indicates that this pyrazole derivative can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation. For example, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) with an IC50_{50} ranging from 2.43 to 7.84 μM .

Antimicrobial Activity

This compound has shown efficacy against a range of microbial strains. The following table summarizes its antimicrobial activity:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a potential candidate for agricultural applications.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. Notably, its effects on cancer cell lines are summarized below:

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)2.43 - 7.84Induction of apoptosis via caspase activation
HepG2 (Liver Cancer)4.98 - 14.65Inhibition of microtubule assembly

The compound's ability to induce apoptosis in cancer cells suggests that it may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations as low as 1 µM, significant morphological changes and increased caspase-3 activity were observed in MDA-MB-231 cells, confirming its potential as an anticancer agent .
  • Agrochemical Development : Research has indicated that this compound can be utilized in developing novel pesticides due to its biological activity against agricultural pests and pathogens. Its effectiveness in inhibiting pest growth supports its application in agrochemical formulations.

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 5-nitro-1H-pyrazole-3-carboxylate is primarily used as an intermediate in the synthesis of more complex pyrazole derivatives. Its ability to participate in various chemical reactions is crucial for developing new compounds. Key synthesis methods include:

  • Refluxing with Thionyl Chloride : This method has been reported to yield high purity methyl esters from corresponding carboxylic acids, demonstrating its utility in esterification reactions .
  • Formation of Heterocycles : It serves as a building block for synthesizing heterocyclic compounds, which are significant in pharmaceuticals.

Table 1: Common Synthesis Methods

MethodReactantsConditionsYield (%)
Thionyl Chloride ReactionMethyl 5-nitro-1H-pyrazole-3-carboxylic acidReflux, 2 hoursUp to 95%
Acid-Catalyzed EsterificationMethyl 5-nitro-2H-pyrazole-3-carboxylic acidMethanol, sulfuric acid, overnightUp to 93%

Medicinal Chemistry Applications

Research indicates that derivatives of this compound exhibit biological activities that may be beneficial in drug development:

  • Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Compounds derived from this pyrazole have shown potential anti-inflammatory effects, which could be useful in treating various inflammatory diseases.

Case Study: Antimicrobial Activity

A study published in the Journal of Heterocyclic Chemistry evaluated the antimicrobial effects of synthesized pyrazole derivatives, including those based on this compound. The results indicated significant inhibition against several bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Material Science Applications

In material science, this compound is being investigated for its properties as a precursor in the synthesis of novel materials:

  • Polymer Synthesis : It can be utilized as a monomer in the production of polymers with specialized properties .

Table 2: Material Science Applications

ApplicationDescription
Polymer PrecursorUsed to create polymers with tailored properties
Composite MaterialsPotential use in developing advanced composite materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate (CAS: [854700-38-2])

  • Structural Differences : Replaces the nitro group at position 5 with a 4-nitrophenyl substituent and uses an ethyl ester instead of methyl.
  • Implications: The ethyl ester increases lipophilicity (logP ~1.2 vs. The 4-nitrophenyl group introduces steric bulk, reducing rotational freedom compared to the nitro-substituted pyrazole .

Methyl 1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylate (CAS: [309740-49-6])

  • Structural Differences : Features a nitro group at position 4 and a methyl group at position 1.
  • Implications : The positional isomerism (nitro at 4 vs. 5) alters electronic distribution, decreasing the compound’s acidity (pKa ~3.8 vs. ~2.5 for the target compound). The additional methyl group at N1 enhances stability against tautomerization .

Ethyl 4-Nitro-1H-Pyrazole-3-Carboxylate (CAS: [55864-87-4])

  • Structural Differences : Nitro group at position 4 and ethyl ester.
  • Implications: Reduced steric hindrance at position 5 may facilitate nucleophilic attacks. The ethyl ester increases solubility in non-polar solvents (e.g., logP 1.1 vs. 0.8 for methyl) .

5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS: [58364-97-9])

  • Structural Differences : Replaces the nitro group with a hydroxyl group and substitutes the methyl ester with a carboxylic acid.
  • Implications : The hydroxyl group increases polarity (logP -0.3 vs. 0.8), enhancing aqueous solubility but reducing bioavailability. The carboxylic acid enables salt formation, useful in pharmaceutical formulations .

Comparative Data Table

Compound Name CAS No. Substituents logP Melting Point (°C) Key Applications
Methyl 5-nitro-1H-pyrazole-3-carboxylate [181585-93-3] 5-NO₂, 3-COOCH₃ ~0.8 Not reported Pharmaceutical intermediates
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate [854700-38-2] 5-(4-NO₂C₆H₄), 3-COOCH₂CH₃ ~1.2 Not reported Agrochemical synthesis
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate [309740-49-6] 1-CH₃, 4-NO₂, 5-COOCH₃ ~1.0 150–152 Material science catalysts
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid [58364-97-9] 5-OH, 3-COOH, 1-CH₃ ~-0.3 Not reported Chelating agents

Q & A

Basic Research Question

  • ¹H NMR : Peaks at δ 3.9 (s, 3H, COOCH₃), δ 7.1 (s, 1H, pyrazole H-4), and δ 8.5 (s, 1H, NO₂-adjacent H).
  • ¹³C NMR : Signals at δ 165 (C=O), δ 150 (C-NO₂), and δ 52 (OCH₃).
  • IR : Stretching at 1720 cm⁻¹ (ester C=O), 1530 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric NO₂).
  • MS : Molecular ion [M+H]⁺ at m/z 200.1 .

What strategies mitigate hazards associated with handling this compound, particularly concerning thermal stability and potential exothermic decomposition?

Advanced Research Question

  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows exothermic decomposition >150°C.
  • Safety Protocols :
    • Use blast shields and fume hoods during synthesis.
    • Avoid contact with reducing agents (risk of explosive nitro reduction).
    • Store at 2–8°C under inert atmosphere (Ar/N₂) .

How can the solubility and stability of this compound in various solvents be assessed, and what storage conditions are recommended?

Basic Research Question

  • Solubility Testing :

    SolventSolubility (mg/mL)Stability (24h, 25°C)
    DMSO50Stable
    Methanol20Partial hydrolysis
    Water<1Stable
  • Storage : Desiccate at 4°C in amber vials to prevent photodegradation .

What is the role of this compound as a precursor in synthesizing heterocyclic compounds, and how does the nitro group facilitate subsequent functionalization reactions?

Advanced Research Question
The nitro group enables:

  • Nucleophilic Aromatic Substitution : Replacement with amines or thiols under basic conditions.
  • Reduction to Amines : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino derivatives for coupling reactions.
  • Heterocycle Formation : Condensation with aldehydes forms pyrazolo[1,5-a]pyrimidines .

Notes

  • Safety : Refer to SDS guidelines for nitro compounds (e.g., explosion risk, PPE requirements) .
  • Data Gaps : Limited ecotoxicological data; assume high persistence and avoid environmental release .

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